![molecular formula C23H27N3O5 B2447413 4-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 1798679-75-0](/img/structure/B2447413.png)
4-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazoline derivative. Pyrazolines are a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazolines in general can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the carboxylic acid group would likely make the compound acidic, and the presence of aromatic rings could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Cytotoxic Activity
Research on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the potential of compounds with similar structures in cancer research. The study by Deady et al. (2003) explored the synthesis of various 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, revealing potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This indicates the relevance of exploring such compounds for therapeutic purposes, specifically in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Analgesic and Anti-inflammatory Activities
The synthesis of 4-antipyrine derivatives has revealed analgesic, anti-inflammatory, and other pharmacological activities, pointing to the potential of pyrazole derivatives in developing new pain management and anti-inflammatory drugs. Rubtsov et al. (2002) have reported on the synthesis of compounds that combine structures of pyruvic acid and 4-aminoantipyrine, showing significant pharmacological activities, which could be of interest in designing new therapeutic agents (Rubtsov, Makhmudov, Kovylyaeva, Prosyanik, Bobrov, & Zalesov, 2002).
Antimicrobial and Antioxidant Activities
A series of new 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters have been evaluated for their antibacterial, antifungal, and antioxidant activities. This study by Govindaraju et al. (2012) emphasizes the structural-activity relationship of pyrazole derivatives, showcasing their potential in addressing microbial resistance and oxidative stress-related conditions (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would likely involve further exploration of the compound’s chemical reactivity and potential biological activity. This could include studies on its synthesis, reactions, and mechanism of action, as well as investigations into its potential uses in medicine or other fields .
properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-25(2)17-8-5-15(6-9-17)18-14-19(26(24-18)22(27)11-12-23(28)29)16-7-10-20(30-3)21(13-16)31-4/h5-10,13,19H,11-12,14H2,1-4H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOKDOQORCVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(3,4-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.